molecular formula C7H13Br3O B14556236 1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane CAS No. 61854-28-2

1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane

Cat. No.: B14556236
CAS No.: 61854-28-2
M. Wt: 352.89 g/mol
InChI Key: DZEXETMIWHUIAR-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane is an organic compound that belongs to the class of halogenated ethers It is characterized by the presence of bromine atoms and an ether linkage in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane typically involves the bromination of 2-(2-bromoethoxy)-2-methylbutane. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product. Industrial-scale production also requires stringent safety measures to handle the hazardous nature of bromine and other reagents involved.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Elimination Reactions: Under suitable conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine atoms.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl ethers, while elimination reactions can produce alkenes with different degrees of unsaturation.

Scientific Research Applications

1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane involves its interaction with molecular targets through its bromine atoms and ether linkage. The bromine atoms can participate in electrophilic reactions, while the ether linkage can act as a nucleophilic site. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical and biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-(2-bromoethoxy)benzene: This compound has a similar structure but with a benzene ring instead of a methylbutane backbone.

    1,3-Dibromo-2-(2-chloroethoxy)-2-methylbutane: This compound has a chlorine atom instead of a bromine atom in the ethoxy group.

Uniqueness

1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane is unique due to its specific combination of bromine atoms and ether linkage, which imparts distinct reactivity and properties

Properties

CAS No.

61854-28-2

Molecular Formula

C7H13Br3O

Molecular Weight

352.89 g/mol

IUPAC Name

1,3-dibromo-2-(2-bromoethoxy)-2-methylbutane

InChI

InChI=1S/C7H13Br3O/c1-6(10)7(2,5-9)11-4-3-8/h6H,3-5H2,1-2H3

InChI Key

DZEXETMIWHUIAR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(CBr)OCCBr)Br

Origin of Product

United States

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